1,3-Benzenedicarboxylic acid, 5,5'-(1,5-naphthalenediyl)bis-
Overview
Description
1,3-Benzenedicarboxylic acid, 5,5’-(1,5-naphthalenediyl)bis- is a complex organic compound with the molecular formula C26H16O8 and a molecular weight of 456.4 g/mol . This compound is known for its use in the synthesis of metal-organic frameworks (MOFs), which are materials with a wide range of applications in areas such as gas storage, catalysis, and drug delivery .
Mechanism of Action
Target of Action
It’s known that this compound is used as a linker in the synthesis of metal-organic frameworks (mofs) . MOFs are porous materials that can interact with a variety of substances, making them useful in applications such as gas storage, catalysis, and drug delivery .
Mode of Action
The mode of action of this compound is primarily through its role as a linker in MOFs. It helps to form a stable, porous structure that can interact with other molecules . The exact nature of these interactions would depend on the specific MOF and the molecules it’s designed to interact with.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific application of the MOF it’s part of. For example, if the MOF is used for drug delivery, the compound could play a role in the release of the drug into the body .
Pharmacokinetics
As a component of mofs, it’s likely that its bioavailability and pharmacokinetics would be influenced by the properties of the overall mof structure .
Result of Action
The molecular and cellular effects of this compound’s action would be determined by the specific MOF it’s part of and the molecules that MOF interacts with. For example, if the MOF is used for drug delivery, the compound could contribute to the controlled release of the drug, leading to therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemicals could affect the stability of the MOF and its ability to interact with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5,5’-(1,5-naphthalenediyl)bis- typically involves the reaction of 1,5-dibromonaphthalene with 1,3-benzenedicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a high temperature to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 5,5’-(1,5-naphthalenediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5,5’-(1,5-naphthalenediyl)bis- has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedicarboxylic acid, 5,5’-(1,4-naphthalenediyl)bis-: Similar structure but with a different naphthalene linkage.
1,3-Benzenedicarboxylic acid, 5,5’-(2,6-naphthalenediyl)bis-: Another isomer with a different naphthalene linkage.
Isophthalic acid (1,3-Benzenedicarboxylic acid): A simpler compound with only two carboxylic acid groups.
Uniqueness
1,3-Benzenedicarboxylic acid, 5,5’-(1,5-naphthalenediyl)bis- is unique due to its specific naphthalene linkage, which imparts distinct properties to the MOFs synthesized from it. This linkage can influence the stability, porosity, and surface area of the resulting frameworks, making them suitable for specialized applications .
Properties
IUPAC Name |
5-[5-(3,5-dicarboxyphenyl)naphthalen-1-yl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O8/c27-23(28)15-7-13(8-16(11-15)24(29)30)19-3-1-5-21-20(4-2-6-22(19)21)14-9-17(25(31)32)12-18(10-14)26(33)34/h1-12H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGWWACOIFPAKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=C1)C4=CC(=CC(=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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